molecular formula C9H16N2O2 B11824388 (3aR,4S,5R,6R,8aS)-6-methylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol

(3aR,4S,5R,6R,8aS)-6-methylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol

Cat. No.: B11824388
M. Wt: 184.24 g/mol
InChI Key: HYSUVNFMAAIWEX-XEBINYMJSA-N
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Description

(3aR,4S,5R,6R,8aS)-6-methylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol is a complex organic compound with a unique structure that includes multiple ring systems and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4S,5R,6R,8aS)-6-methylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol typically involves multiple steps, including the formation of the aziridine ring and subsequent functionalization to introduce the hydroxyl groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield. The optimization of reaction conditions and the use of advanced purification techniques are crucial for the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,5R,6R,8aS)-6-methylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3aR,4S,5R,6R,8aS)-6-methylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound is studied for its potential biological activity. Its structure suggests that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. Research is ongoing to determine its efficacy and safety in treating various medical conditions.

Industry

In industry, this compound is used in the development of new materials and products. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (3aR,4S,5R,6R,8aS)-6-methylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aR,4S,5R,6R,8aS)-6-methylhexahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine-4,5-diol stands out due to its unique combination of ring systems and functional groups. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

(1S,4R,5R,6S,7R)-4-methyl-3,9-diazatricyclo[5.3.0.01,3]decane-5,6-diol

InChI

InChI=1S/C9H16N2O2/c1-5-7(12)8(13)6-2-10-3-9(6)4-11(5)9/h5-8,10,12-13H,2-4H2,1H3/t5-,6+,7-,8+,9+,11?/m1/s1

InChI Key

HYSUVNFMAAIWEX-XEBINYMJSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H]2CNC[C@@]23N1C3)O)O

Canonical SMILES

CC1C(C(C2CNCC23N1C3)O)O

Origin of Product

United States

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